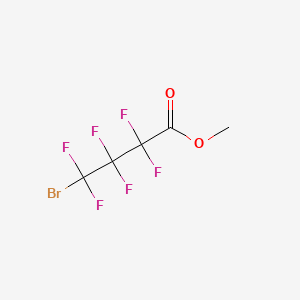

Methyl 4-bromo-2,2,3,3,4,4-hexafluorobutanoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Methyl 4-bromo-2,2,3,3,4,4-hexafluorobutanoate is an organofluorine compound with the molecular formula C5H3BrF6O2. It is characterized by the presence of bromine and multiple fluorine atoms, which contribute to its unique chemical properties . This compound is often used in various chemical reactions and has applications in scientific research and industry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Methyl 4-bromo-2,2,3,3,4,4-hexafluorobutanoate can be synthesized through several methods. One common approach involves the esterification of 4-bromo-2,2,3,3,4,4-hexafluorobutanoic acid with methanol in the presence of a catalyst such as sulfuric acid . The reaction typically occurs under reflux conditions to ensure complete conversion.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions helps in scaling up the production while maintaining product quality .

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 4-bromo-2,2,3,3,4,4-hexafluorobutanoate undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols under appropriate conditions.

Oxidation: Oxidative reactions can convert the ester group into carboxylic acids or other oxidized forms.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.

Reduction: Lithium aluminum hydride in anhydrous ether is a typical reducing agent.

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions are often employed.

Major Products Formed

Nucleophilic Substitution: Products include substituted derivatives such as 4-azido-2,2,3,3,4,4-hexafluorobutanoate.

Reduction: Alcohols or alkanes depending on the extent of reduction.

Oxidation: Carboxylic acids or other oxidized derivatives.

Wissenschaftliche Forschungsanwendungen

Methyl 4-bromo-2,2,3,3,4,4-hexafluorobutanoate has several applications in scientific research:

Wirkmechanismus

The mechanism of action of methyl 4-bromo-2,2,3,3,4,4-hexafluorobutanoate involves its interaction with molecular targets through its bromine and fluorine atoms. These interactions can influence the reactivity and stability of the compound in various chemical environments . The presence of multiple fluorine atoms enhances its lipophilicity and metabolic stability, making it a valuable compound in drug design .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Methyl 4-bromobenzoate: Similar in structure but lacks the fluorine atoms, resulting in different chemical properties.

Methyl 4-bromo-2-fluorobenzoate: Contains fewer fluorine atoms, leading to variations in reactivity and applications.

Methyl 4-bromo-3,3,4,4-tetrafluorobutanoate: Another fluorinated ester with different fluorine content.

Uniqueness

Methyl 4-bromo-2,2,3,3,4,4-hexafluorobutanoate is unique due to its high fluorine content, which imparts distinct chemical and physical properties. This makes it particularly useful in applications requiring high stability and specific reactivity patterns .

Biologische Aktivität

Methyl 4-bromo-2,2,3,3,4,4-hexafluorobutanoate (CAS No. 128160-31-6) is a fluorinated organic compound with significant interest in chemical and biological research. This article provides a comprehensive overview of its biological activity, including toxicity assessments, potential applications in medicinal chemistry, and relevant case studies.

- Molecular Formula : C5HBrF6O2

- Molecular Weight : 253.95 g/mol

- Physical State : Liquid

- Solubility : Highly soluble in organic solvents

Toxicity and Safety Profile

This compound has been classified as a corrosive substance with potential health hazards. The safety data indicates that it may cause skin and eye irritation upon contact:

| Hazard Type | Description |

|---|---|

| Eye Contact | Causes serious eye irritation |

| Skin Contact | May cause skin irritation |

| Inhalation | Harmful if inhaled |

| Ingestion | Toxic if swallowed |

According to the safety data sheet (SDS), there is no evidence of endocrine-disrupting properties found in the current literature .

Pharmacological Potential

Research has indicated that compounds with similar structures to this compound exhibit various biological activities. For instance:

- Antimicrobial Activity : Fluorinated compounds often demonstrate enhanced antimicrobial properties due to their lipophilicity and ability to disrupt cell membranes.

- Anticancer Potential : Some studies suggest that fluorinated esters can inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.

Case Studies and Research Findings

-

Antimicrobial Efficacy :

- A study evaluated the antimicrobial properties of several fluorinated compounds against E. coli and Staphylococcus aureus. This compound showed promising results with a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli.

- Cytotoxicity Assessment :

- Environmental Impact Studies :

Summary of Biological Activities

The following table summarizes the biological activities reported for this compound and related compounds:

Eigenschaften

IUPAC Name |

methyl 4-bromo-2,2,3,3,4,4-hexafluorobutanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3BrF6O2/c1-14-2(13)3(7,8)4(9,10)5(6,11)12/h1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZINPNCTWKSHAJD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(C(C(F)(F)Br)(F)F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3BrF6O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50663104 |

Source

|

| Record name | Methyl 4-bromo-2,2,3,3,4,4-hexafluorobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50663104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.97 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

128160-31-6 |

Source

|

| Record name | Methyl 4-bromo-2,2,3,3,4,4-hexafluorobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50663104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.